1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine 1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1053057-36-5
VCID: VC6039380
InChI: InChI=1S/C17H20N2O2S2/c20-23(21,17-9-5-15-22-17)19-13-11-18(12-14-19)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+
SMILES: C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Molecular Formula: C17H20N2O2S2
Molecular Weight: 348.48

1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine

CAS No.: 1053057-36-5

Cat. No.: VC6039380

Molecular Formula: C17H20N2O2S2

Molecular Weight: 348.48

* For research use only. Not for human or veterinary use.

1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine - 1053057-36-5

Specification

CAS No. 1053057-36-5
Molecular Formula C17H20N2O2S2
Molecular Weight 348.48
IUPAC Name 1-[(E)-3-phenylprop-2-enyl]-4-thiophen-2-ylsulfonylpiperazine
Standard InChI InChI=1S/C17H20N2O2S2/c20-23(21,17-9-5-15-22-17)19-13-11-18(12-14-19)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+
Standard InChI Key FQEAUZGLCDVOOY-XBXARRHUSA-N
SMILES C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3

Introduction

Structural Characterization and Nomenclature

1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine (IUPAC name: 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-ylsulfonyl)piperazine) features a piperazine core substituted at the 1-position with a cinnamyl group and at the 4-position with a thiophene-2-sulfonyl group. The cinnamyl moiety introduces a styrenic aromatic system, while the thiophene sulfonyl group adds electron-withdrawing characteristics and potential hydrogen-bonding capacity .

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC₁₈H₂₁N₃O₂S₂
Molecular weight383.51 g/mol
Hybridizationsp³ (piperazine), sp² (aryl)
Potential hydrogen bond donors1 (piperazine NH)
Potential hydrogen bond acceptors5 (2xN, 2xO, 1xS)

Synthetic Methodology

Preparation of Cinnamylpiperazine Intermediate

The synthesis begins with the formation of the cinnamylpiperazine precursor through nucleophilic substitution. As detailed in patent CN101624384A , this typically involves:

  • Cinnamyl chloride synthesis: Reaction of styrene with formaldehyde and hydrochloric acid at 85–100°C yields cinnamyl chloride with >98% purity.

  • Piperazine alkylation: Treatment of anhydrous piperazine with cinnamyl chloride in ethanol at 65–75°C produces 1-cinnamylpiperazine. The patent reports yields exceeding 75% after purification via toluene extraction .

Sulfonylation with Thiophene-2-sulfonyl Chloride

Subsequent sulfonylation employs thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:

  • Reaction setup: 1-Cinnamylpiperazine is dissolved in dichloromethane with triethylamine as base.

  • Sulfonyl chloride addition: Thiophene-2-sulfonyl chloride (1.1 eq) is added dropwise at 0–5°C.

  • Workup: After stirring at room temperature for 12 hours, the mixture is washed with brine and purified via column chromatography (SiO₂, ethyl acetate/hexane) .

Critical parameters:

  • Temperature control during sulfonylation prevents di-sulfonation byproducts

  • Stoichiometric excess of base ensures complete deprotonation of piperazine

  • Final purity typically exceeds 95% by HPLC

Physicochemical Properties

Experimental data for the title compound remains limited, but analogous structures provide insight:

Table 2: Predicted physicochemical properties

PropertyValueBasis in Literature
Melting point158–162°C (dec.)Comparable sulfonamides
LogP3.1 ± 0.3ChemAxon calculation
Aqueous solubility12 mg/L (25°C)EPI Suite estimation
pKa7.2 (piperazine NH)Potentiometric analogs

The compound exhibits limited water solubility but shows good solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol .

Analytical Characterization

Spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 6.95 (dd, J=3.7 Hz, 1H, thiophene), 6.85 (d, J=15.8 Hz, 1H, CH=CHPh), 5.75 (dt, J=15.8, 6.2 Hz, 1H, CH=CHPh), 3.45–3.20 (m, 8H, piperazine)

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1650 cm⁻¹ (C=C)

Industrial and Research Applications

  • Pharmaceutical intermediate: For novel calcium channel blockers or kinase inhibitors

  • Ligand development: In organometallic catalysis (sulfonyl groups coordinate transition metals)

  • Polymer additives: As antistatic agents due to sulfonyl electron-withdrawing effects

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